
2-Chloro-3-hydroxy-1-phenylpropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Propanone, 2-chloro-3-hydroxy-1-phenyl- is an organic compound with the molecular formula C9H9ClO2 It is a derivative of propiophenone, featuring a phenyl group attached to a three-carbon chain with a hydroxyl and a chloro substituent
准备方法
Synthetic Routes and Reaction Conditions: 1-Propanone, 2-chloro-3-hydroxy-1-phenyl- can be synthesized through several methods. One common approach involves the chlorination of 1-phenyl-1-propanone followed by hydrolysis. The reaction typically uses chlorine gas or a chlorinating agent like thionyl chloride in the presence of a catalyst. The resulting intermediate is then hydrolyzed to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and hydrolysis processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, pressure regulation, and the use of specific catalysts.
化学反应分析
Types of Reactions: 1-Propanone, 2-chloro-3-hydroxy-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) under basic conditions.
Major Products:
Oxidation: Formation of 2-chloro-3-oxo-1-phenylpropan-1-one or 2-chloro-3-hydroxy-1-phenylpropanoic acid.
Reduction: Formation of 2-chloro-3-hydroxy-1-phenylpropan-1-ol.
Substitution: Formation of 2-amino-3-hydroxy-1-phenylpropan-1-one or 2-thio-3-hydroxy-1-phenylpropan-1-one.
科学研究应用
1-Propanone, 2-chloro-3-hydroxy-1-phenyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
作用机制
The mechanism of action of 1-propanone, 2-chloro-3-hydroxy-1-phenyl- involves its interaction with specific molecular targets and pathways. The hydroxyl and chloro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes, leading to various biological effects.
相似化合物的比较
1-Propanone, 2-chloro-3-hydroxy-1-phenyl- can be compared with other similar compounds, such as:
1-Propanone, 3-chloro-1-phenyl-: Lacks the hydroxyl group, resulting in different reactivity and applications.
1-Propanone, 2-hydroxy-1-phenyl-:
1-Propanone, 2-chloro-1-phenyl-: Lacks the hydroxyl group, leading to distinct chemical properties and applications.
The presence of both the hydroxyl and chloro groups in 1-propanone, 2-chloro-3-hydroxy-1-phenyl- makes it unique, offering a combination of reactivity and functionality that can be exploited in various chemical and biological contexts.
属性
CAS 编号 |
55056-02-5 |
|---|---|
分子式 |
C9H9ClO2 |
分子量 |
184.62 g/mol |
IUPAC 名称 |
2-chloro-3-hydroxy-1-phenylpropan-1-one |
InChI |
InChI=1S/C9H9ClO2/c10-8(6-11)9(12)7-4-2-1-3-5-7/h1-5,8,11H,6H2 |
InChI 键 |
HVJHEKJVECGUOP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C(CO)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


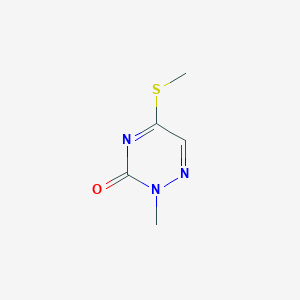
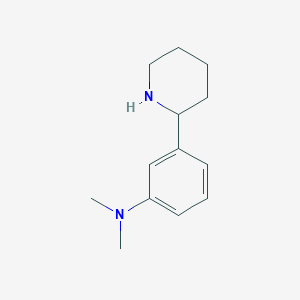
![Pyrazolo[1,5-a]pyrazin-3-ol](/img/structure/B13937839.png)
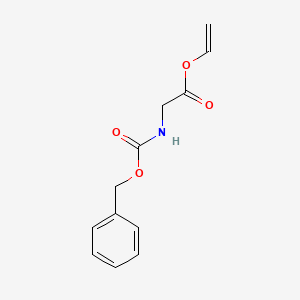
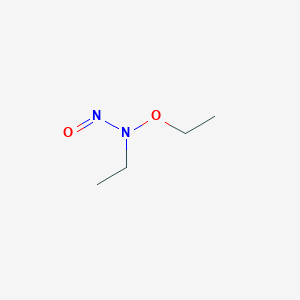
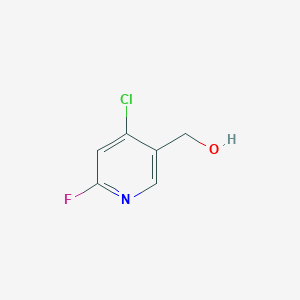
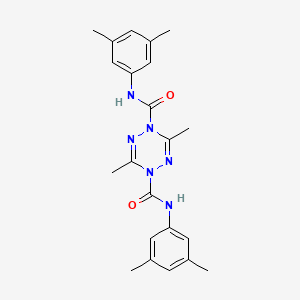

![2-[(3,5-Dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13937882.png)
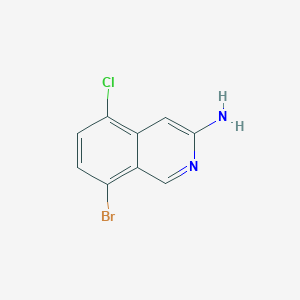
![7,7-Dimethyl-2-oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B13937895.png)
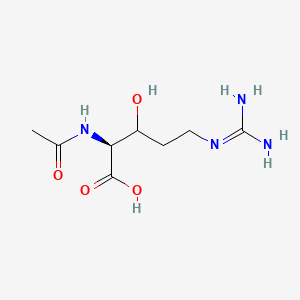
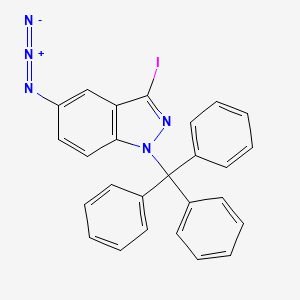
![Benzonitrile, 4-[4-amino-5-[(4-cyanophenyl)amino]-2-nitrophenoxy]-3,5-dimethyl-](/img/structure/B13937906.png)
